Methanone, cyclopropylidene-
Description
Historical Evolution of Research on Small-Ring Carbocycles and Ketones
The study of small-ring carbocycles dates back to 1881, when August Freund first synthesized cyclopropane (B1198618). wikipedia.org This discovery was soon followed by Adolf von Baeyer's seminal "strain theory" in 1885, which attempted to explain the stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. britannica.comvedantu.com Baeyer postulated that rings with angles deviating significantly from this value would be "strained" and therefore less stable. britannica.comscribd.com Initially, it was assumed that all cycloalkane rings were planar, a notion that was later corrected by H. Sachse in 1890, who proposed puckered conformations for larger rings like cyclohexane (B81311) to relieve strain. wikipedia.org
The synthesis of cyclopropanes and other small rings remained a significant challenge for many years. Key advancements in synthetic methodology, such as the Simmons-Smith reaction discovered in 1958 and the Johnson-Corey-Chaykovsky reaction, provided chemists with reliable tools for constructing these strained systems. scripps.eduthermofisher.com The synthesis of cyclopropanones, the ketone derivatives of cyclopropanes, proved to be particularly difficult due to their high reactivity. For a long time, they were considered transient intermediates that could not be isolated. wikidoc.org It wasn't until the mid-20th century that stable, albeit highly reactive, solutions of cyclopropanone (B1606653) could be prepared, opening the door for the study of their unique chemistry. wikidoc.org The development of cyclopropanone surrogates, such as their acetals, has also been crucial for their application in organic synthesis. thieme-connect.comresearchgate.net
Fundamental Principles of Strain in Three-Membered Rings and Exocyclic Olefins
The high reactivity of molecules like cyclopropylidenemethanone is rooted in the concept of ring strain. This strain is primarily a combination of two factors: angle strain and torsional strain. wikipedia.org
Angle Strain (Baeyer Strain): In cyclopropane, the three carbon atoms form an equilateral triangle with internal bond angles of 60°. wikipedia.orgpressbooks.pub This is a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. vedantu.com This severe compression of the bond angles leads to poor overlap of the atomic orbitals, resulting in weaker, "bent" carbon-carbon bonds and a substantial increase in the molecule's internal energy. pressbooks.pub
Unique Electronic and Structural Characteristics of the Cyclopropylidene Moiety
The cyclopropylidene group is the divalent C₃H₄ radical derived from cyclopropane by the removal of two hydrogen atoms from the same carbon. This moiety is a carbene, a highly reactive species with a neutral carbon atom that has only six valence electrons. Computational studies have shown that cyclopropylidene exists as a singlet state, where the two non-bonding electrons are paired in the same orbital. researchgate.net
A key structural feature of the cyclopropylidene moiety is the elongated carbon-carbon bond opposite the carbene center. researchgate.net This bond is significantly longer and weaker than a typical C-C single bond, a direct consequence of the ring strain and the electronic nature of the carbene.
The electronic properties of the cyclopropylidene group have a profound effect on the reactivity of molecules containing it. The "cyclopropylidene effect" has been observed in reactions such as the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes. acs.orgresearchgate.net In these reactions, the electronic nature of the cyclopropylidene substituent influences the polarization of the adjacent double bond, thereby controlling the regioselectivity of the cycloaddition. acs.orgresearchgate.net The cyclopropyl (B3062369) group can act as an electron-donating group, influencing the electron density of the double bond through inductive effects. acs.org
Contextualizing Methanone (B1245722), Cyclopropylidene- within the Landscape of Highly Strained Organic Molecules
Methanone, cyclopropylidene-, also known as cyclopropylidenemethanone, is a member of the cyclopropanone family and an isomer of the more commonly known cyclobutenone. As a highly strained ketone, it sits (B43327) among a fascinating class of molecules that challenge the conventional rules of chemical bonding and reactivity. researchgate.net Its structure combines the severe angle and torsional strain of the cyclopropane ring with the strain associated with an exocyclic carbonyl group.
The reactivity of cyclopropylidenemethanone is exceptionally high, making it a transient species that is typically generated in situ for subsequent reactions. sci-hub.se Its chemistry is often characterized by reactions that lead to the release of this strain energy. For example, like other cyclopropanones, it can act as a 1,3-dipole in cycloaddition reactions, a reactivity that is rationalized by the intermediacy of an oxyallyl species formed by the cleavage of the C2-C3 bond. wikidoc.org
Compared to other highly strained molecules like bicyclobutane and the propellanes, which possess even greater strain energies, cyclopropylidenemethanone offers a unique combination of a strained ring and a reactive functional group. wikipedia.org This duality makes it a potentially valuable, albeit challenging, building block in organic synthesis for the construction of more complex molecular architectures.
Current Research Gaps and Future Directions in Strained Ketone Chemistry
The field of strained ketone chemistry, including that of cyclopropylidenemethanone, continues to be an active area of research with several challenges and opportunities.
Current Research Gaps:
Selective Synthesis: Developing general and selective methods for the synthesis of substituted and functionalized strained ketones remains a significant hurdle. rsc.org Many current methods lack broad applicability or require complex starting materials.
Understanding Reactivity: While the general reactivity patterns of strained ketones are understood to be driven by strain release, the subtle factors that control chemoselectivity and stereoselectivity in their reactions are not always clear. ox.ac.uk Further computational and experimental studies are needed to build more predictive models of their behavior. researchgate.netnih.gov
Isolation and Characterization: The high reactivity and instability of many strained ketones, including cyclopropylidenemethanone, make their isolation and full characterization extremely difficult. wikidoc.orgthieme-connect.com This limits a deeper understanding of their fundamental properties.
Future Directions:
Novel Catalytic Methods: The development of new catalytic systems, for example, using transition metals, could provide milder and more efficient pathways to strained ketones and enable novel transformations. nih.gov
Medicinal Chemistry Applications: Small, rigid, strained rings are increasingly recognized as valuable motifs in medicinal chemistry. nih.govacs.org They can act as bioisosteres for other groups, improve metabolic stability, and provide unique three-dimensional structures for interacting with biological targets. nih.gov Exploring the synthesis and biological activity of molecules derived from strained ketones is a promising avenue for drug discovery. rsc.orgchemistryworld.com
Materials Science: The high energy content of strained molecules makes them interesting candidates for applications in materials science, potentially as high-energy density materials or as precursors to novel polymers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
59078-44-3 |
|---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
InChI Key |
IDITVISEENJSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C=O |
Origin of Product |
United States |
Synthetic Methodologies for Methanone, Cyclopropylidene and Its Derivatives
Strategies for Constructing the Cyclopropylidene-Ketone Framework
The construction of the cyclopropylidene-ketone core can be achieved through several synthetic pathways. These methods often leverage the unique reactivity of cyclopropane (B1198618) precursors and carbene species.
Carbene and Carbenoid Addition Reactions to Functionalized Substrates
Carbene and carbenoid addition reactions are fundamental to the formation of cyclopropane rings. In the context of cyclopropylidene-ketone synthesis, these reactions typically involve the addition of a carbene or a carbenoid to a suitable allene (B1206475) or a related functionalized substrate. For instance, the reaction of dichlorocarbene, generated from chloroform (B151607) and a strong base, with an appropriate alkene can lead to the formation of a dichlorocyclopropane, which can then be further manipulated to generate the desired ketone functionality. libretexts.org The Simmons-Smith reaction, which utilizes a carbenoid (iodomethyl)zinc iodide, offers a reliable method for preparing non-halogenated cyclopropanes from alkenes. libretexts.orglibretexts.org These cyclopropanation reactions are often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. libretexts.orglibretexts.org
Furthermore, chromium-based carbido complexes have been shown to react with alkynes to form cyclopropenylidene complexes. rsc.orgresearchgate.net These complexes can then be transformed into cyclopropylidene-containing compounds. For example, a dinuclear carbido complex derived from the reduction of carbon tetrabromide with CrBr2 can react with alkynes to yield cyclopropenylidene complexes, which are precursors to the target ketone framework. rsc.orgresearchgate.net
Intramolecular Cyclization and Ring-Forming Pathways
Intramolecular cyclization represents another powerful strategy for assembling the cyclopropylidene-ketone moiety. These reactions often proceed through the formation of a new carbon-carbon bond within a suitably functionalized acyclic precursor. For example, the intramolecular insertion of cyclopropylidenes into a C-H bond adjacent to a nitrogen atom has been utilized to synthesize methanoproline analogues, demonstrating the feasibility of forming the bicyclo[3.1.0]hexane system present in some cyclopropylidene derivatives. msu.ru
Transition metal-catalyzed cycloisomerization reactions have also emerged as an elegant approach. Gold-catalyzed ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety provides access to bicyclo[4.2.0]octadienes, which can be precursors to more complex cyclopropylidene-containing structures. acs.org Similarly, palladium-catalyzed isomerization of alkylidene cyclopropyl (B3062369) ketones can lead to the formation of substituted furans and pyrans, showcasing the diverse reactivity of the cyclopropylidene-ketone framework. rsc.org
A notable example of intramolecular ring formation is the Cloke-Wilson rearrangement, where cyclopropyl ketones can be rearranged to dihydrofurans under thermal or catalytic conditions. rsc.orgcolab.ws This rearrangement highlights the propensity of the strained cyclopropane ring to undergo ring-expansion reactions.
Elimination Reactions for Exocyclic Double Bond Formation (e.g., from cyclopropyl silyl (B83357) ketones precursors)
The formation of the characteristic exocyclic double bond of the cyclopropylidene group is often achieved through elimination reactions. A common strategy involves the use of cyclopropyl silyl ketones as precursors. researchgate.net For instance, the reaction of silylcyclopropyl bromides with dichloromethyl methyl ether in the presence of n-butyllithium can generate cyclopropylidene derivatives, which can then be converted to cyclopropyl silyl ketones. researchgate.net Subsequent acidic treatment can lead to isomerization to the desired product. researchgate.net
The Cope elimination is another classic method for creating exocyclic double bonds. masterorganicchemistry.com This reaction involves the thermal syn elimination of an N-oxide, which can be formed by the oxidation of a tertiary amine. masterorganicchemistry.com While not directly applied to methanone (B1245722), cyclopropylidene- itself in the provided context, the principle of creating an exocyclic double bond via elimination is a key synthetic concept.
Wittig-Type Condensations Leading to Beta-Cyclopropylidenic Ketones
The Wittig reaction and its variants are powerful tools for alkene synthesis and can be adapted to form the exocyclic double bond in β-cyclopropylidenic ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This approach typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of β-cyclopropylidenic ketones, a Wittig condensation between cyclopropylidenetriphenylphosphorane (B83640) and an appropriate α,β-unsaturated aldehyde or ketone can be employed. molaid.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either the (E) or (Z)-alkene. organic-chemistry.org
Development of Stereoselective and Enantioselective Syntheses
The synthesis of chiral cyclopropylidene-ketone derivatives with high stereocontrol is a significant challenge and an active area of research. The development of stereoselective and enantioselective methods is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Chiral Auxiliaries and Organocatalysis in Asymmetric Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk This strategy has been successfully applied to the synthesis of chiral cyclopropylidene-containing molecules. For example, chiral auxiliaries derived from 7-hydroxyindan-1-one have been evaluated in asymmetric Diels-Alder reactions to create chiral building blocks. sfu.ca Pseudoephenamine has also been demonstrated to be a practical chiral auxiliary for asymmetric alkylation reactions, leading to the formation of quaternary carbon centers with high diastereoselectivity. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.orgunibo.itmdpi.com Chiral organocatalysts can activate substrates and control the stereochemistry of the reaction. For instance, diaminocyclopropenylidene organocatalysts have been shown to be effective in the intermolecular Stetter reaction, a process that forms a new carbon-carbon bond. nih.gov The development of chiral versions of these catalysts has enabled asymmetric variations of this reaction. nih.gov Furthermore, organocatalytic methods have been developed for the asymmetric reduction of prochiral ketones, providing access to chiral alcohols which can be precursors to chiral cyclopropylidene derivatives. rsc.org The use of chiral secondary amines as organocatalysts in iminium-ion mediated reactions has also been a fruitful area of research, leading to highly enantioselective cycloadditions and other transformations. unibo.itmdpi.com
The combination of different catalytic strategies, such as the use of a chiral Lewis acid in tandem with a transition metal photoredox catalyst, has enabled the development of enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This dual-catalyst system allows for the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov
Below is a table summarizing some of the key research findings in the stereoselective synthesis of cyclopropylidene-ketone derivatives and related structures.
| Synthetic Method | Catalyst/Auxiliary | Substrate | Product | Key Findings | Reference |
| Asymmetric [3+2] Photocycloaddition | Chiral Lewis Acid and Photoredox Catalyst | Aryl Cyclopropyl Ketone | Enantioenriched Cyclopentane | Dual-catalyst strategy enables enantiocontrolled construction of complex structures. nih.gov | nih.gov |
| Asymmetric [3+3] Annulation | N,N'-dioxide-Sc(III) Complex | Aryl Substituted Cyclopropyl Ketone | Chiral Tetrahydrothiopyranol | High diastereoselectivity and enantioselectivity (up to 99% ee). researchgate.net | researchgate.net |
| Enantioselective Ring-Expanding Cycloisomerization | Gold Catalyst | 1,5-Enyne with Cyclopropylidene | Enantioenriched Bicyclo[4.2.0]octadiene | Provides access to bicyclic structures with a quaternary all-carbon stereocenter. acs.org | acs.org |
| Catalytic Asymmetric Homologation | Sc(III)/Chiral Bisoxazoline | Cyclohexanone | α-Trifluoromethyl Cycloheptanone | Desymmetrization process generates two chiral centers with excellent stereoselectivity. wiley.com | wiley.com |
| Asymmetric Cyclopropanation | Catalytically Formed Chiral Auxiliary | Tetra-substituted Olefin | Enantioenriched Spirocyclic Aminomethylcyclopropanol | Chiral auxiliary controls the stereochemistry of the cyclopropanation. nih.gov | nih.gov |
| Organocatalyzed Asymmetric Reduction | Oxazaborolidine, BINOL, etc. | Prochiral Ketone | Optically Active Secondary Alcohol | Various organocatalysts achieve high enantioselectivity. rsc.org | rsc.org |
Metal-Catalyzed Asymmetric Cyclization and Functionalization
The synthesis of enantiomerically pure cyclopropane derivatives is of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. Metal-catalyzed asymmetric transformations have emerged as powerful tools for the construction of these strained ring systems with high levels of stereocontrol. Key strategies include asymmetric cyclopropanation, cycloadditions, and the functionalization of pre-existing cyclopropane rings.
A notable advancement in this area is the gold(I)-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes that bear a cyclopropylidene moiety. pku.edu.cnacs.orgacs.org This methodology provides an efficient route to bicyclo[4.2.0]octanes, a structural motif found in numerous natural products. acs.orgacs.org The reaction is typically catalyzed by a chiral gold complex, often in the presence of a silver salt co-catalyst, and proceeds through a mechanism involving π-acid activation of the alkyne, subsequent 6-endo-dig cyclization to form a cyclopropylcarbinyl cation, ring expansion, and a final 1,2-hydrogen shift. acs.org The choice of chiral ligand on the gold catalyst is crucial for inducing enantioselectivity. Although substituents on the cyclopropylidene have a minor effect on the reaction yield, they significantly influence the enantioselectivity of the rearrangement. acs.org
Table 1: Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of 1,5-Enynes Use the filters to explore the data.
| Catalyst System | Substrate Substituent (R) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S)-3,5-xylyl-MeOBIPHEP-Au(I) / AgNTf₂ | Alkyl (e.g., n-Butyl) | Nitromethane | 94 | 85 | acs.org |
| (S)-3,5-xylyl-MeOBIPHEP-Au(I) / AgNTf₂ | Allyl | Nitromethane | 93 | 84 | acs.org |
| (S)-3,5-xylyl-MeOBIPHEP-Au(I) / AgNTf₂ | Phenyl | Nitromethane | 95 | 60 | acs.org |
| (S)-3,5-xylyl-MeOBIPHEP-Au(I) / AgNTf₂ | Vinyl | Nitromethane | 81 | 62 | acs.org |
| (S)-DTBM-SEGPHOS-Au(I) / AgNTf₂ | Alkyl (e.g., n-Butyl) | Nitroethane | 95 | 78 | acs.org |
Palladium catalysis has enabled the asymmetric C–H functionalization of cyclopropanes. ibs.re.kr By employing a chiral bidentate directing group, such as an isoleucine-NH₂ amide auxiliary attached to the substrate, highly diastereoselective C(sp³)–H bond activation and subsequent cross-coupling with aryl iodides can be achieved. ibs.re.kr This method provides access to arylated cyclopropane derivatives with excellent levels of asymmetric induction. The reaction is believed to proceed via the formation of a palladacyclic intermediate, with the stereoselectivity being established during the oxidative addition step. ibs.re.kr
Other transition metals, including ruthenium and copper, are also employed in the asymmetric synthesis of cyclopropanes. researchgate.net Chiral ruthenium-Pheox complexes, for instance, have been used to catalyze the cyclopropanation of allylic derivatives with ethyl diazoacetate, yielding highly enantioenriched cyclopropanes. researchgate.net Furthermore, multicatalytic cascade reactions, combining organocatalysis and metal catalysis, have been developed to construct complex functionalized cyclic systems from simple precursors in a single pot. chim.itnih.gov
Green Chemistry Principles in the Synthesis of Strained Ketones
The synthesis of strained molecules like cyclopropylidene-based ketones often involves high-energy intermediates and hazardous reagents. Applying the principles of green chemistry to these syntheses is crucial for improving safety, reducing environmental impact, and enhancing efficiency. Key green strategies include the use of sustainable solvents, development of atom-economical reactions, and the application of alternative energy sources.
One of the core tenets of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. rsc.org Water is an ideal green solvent, and its use has been demonstrated in the Baeyer-Villiger oxidation of cyclic ketones to the corresponding lactones. organic-chemistry.orgacs.org This transformation can be efficiently carried out using Oxone, an inexpensive and non-polluting oxidizing agent, in a buffered aqueous solution, which avoids the need for hazardous peracids and organic solvents. organic-chemistry.org Other emerging green solvents like cyclopentyl methyl ether (CPME) have also been utilized in the synthesis of nitro ketones, minimizing waste and simplifying work-up procedures. rsc.org
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, exemplify the principle of atom economy. A stereoselective synthesis of multifunctionalized cyclopropanecarboxamides from γ,δ-epoxy malonates has been developed that proceeds through a domino cyclopropanation/lactonization/aminolysis process. nih.govresearchgate.net This reaction is mediated by lithium chloride and an amine in a sustainable solvent like methanol (B129727) or ethanol (B145695) at ambient temperature, showcasing high atom economy and operational simplicity. nih.govresearchgate.net
Electrochemical methods represent a powerful green alternative to traditional synthesis, as they replace chemical oxidants or reductants with electricity. researchgate.netacs.org The electrochemical deconstructive functionalization of strained cyclic alcohols, such as cyclopropanols, provides access to functionalized ketones. researchgate.netacs.org These methods often exhibit a broad substrate scope and proceed under mild conditions, avoiding the use of stoichiometric and often toxic chemical reagents. researchgate.net
Table 2: Application of Green Chemistry Principles in Strained Ketone Synthesis Use the filters to explore the data.
| Method | Substrate Type | Key Green Principle | Outcome / Advantage | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Cyclic Ketones | Green solvent (water), non-polluting reagent (Oxone) | Avoids hazardous peracids and organic solvents. | organic-chemistry.orgacs.org |
| Domino Reaction | γ,δ-Epoxy malonates | High atom economy, sustainable solvents (methanol/ethanol) | Operationally simple, reduces waste, mild conditions. | nih.govresearchgate.net |
| Electrochemical Ring-Opening | Cycloalkanols | Alternative energy source (electricity), avoids chemical oxidants | Broad substrate scope, mild conditions. | researchgate.netacs.org |
| Miyakoshi-type Procedure Improvement | α,β-Unsaturated ketones | Green solvent (CPME), solid-supported reagent | Decreases E-factor, simplifies work-up. | rsc.org |
Elucidation of Electronic Structure and Bonding in Methanone, Cyclopropylidene
Advanced Computational Chemistry Investigations
Computational chemistry provides indispensable tools for probing the structure and energetics of transient species like cyclopropylidenemethanone. fortunejournals.comaps.orgresearchgate.net Methods such as high-level ab initio and density functional theory (DFT) are essential for understanding its fundamental chemical nature. manchester.ac.uk
High-Level Ab Initio and Density Functional Theory (DFT) Calculations
The structure of cyclopropylidenemethanone has been a subject of sophisticated analysis. An early, pivotal investigation using microwave spectroscopy combined with a "rigid bender" theoretical analysis provided profound insights into its geometry. researchgate.net This study revealed that the molecule does not possess a simple planar C2v symmetry. Instead, it exhibits a quasi-symmetrical nature with a double-minimum potential for the out-of-plane bending vibration of the methanone (B1245722) group relative to the cyclopropylidene ring. researchgate.net The equilibrium structure is of Cs symmetry, with the two potential minima located 17.5° away from the plane of the ring carbons. researchgate.net The low energy barrier between these minima leads to a ground state that is close to the top of the barrier, justifying the "quasi-symmetrical" description. researchgate.net
More modern high-level ab initio calculations, such as Gaussian-4 (G4) theory, have been used to compute the energetic properties of cyclopropylidenemethanone, providing accurate theoretical benchmarks. wikipedia.org DFT methods, while often more computationally efficient, are also widely applied to study strained organic molecules and can provide reliable geometric and electronic data when benchmarked against higher-level methods or experimental results. researchgate.netnih.gov
| Parameter | Value | Description |
|---|---|---|
| Equilibrium Structure Symmetry | Cs | The molecule has a non-planar equilibrium geometry. |
| Effective Symmetry | Quasi-C2v | Due to a low barrier in the double-minimum potential for out-of-plane bending. |
| Out-of-Plane Angle | 17.5° | Angle of the C=C=O group with respect to the plane of the ring carbons at the potential minima. |
| In-Plane Bending Fundamental | 154 cm-1 | Associated with a near-harmonic potential for the in-plane motion of the methanone group. |
| Dipole Moment (μ) | 2.60 (1) D | Determined from analysis of the Stark effect in the microwave spectrum. |
Analysis of Molecular Orbitals, Electron Density, and Charge Distribution
While specific published analyses of the molecular orbitals and detailed electron density maps for cyclopropylidenemethanone are scarce, the expected features can be inferred from theoretical principles. A Natural Bond Orbital (NBO) analysis would be instrumental in translating the complex, delocalized molecular orbitals into a localized Lewis structure picture, revealing donor-acceptor interactions that stabilize the molecule. researchgate.netnumberanalytics.comwisc.educhalcogen.ro Such an analysis would quantify the hyperconjugative interactions between the cyclopropane (B1198618) ring's σ-orbitals and the carbonyl group's π*-orbital.
The electron density distribution, which can be visualized through electron density maps, would show a high concentration of charge within the strained C-C bonds of the cyclopropane ring, characteristic of "bent bonds". libretexts.org The Quantum Theory of Atoms in Molecules (QTAIM) would further characterize the nature of these bonds through analysis of bond critical points. The charge distribution would undoubtedly show a significant polarization along the C=O bond, consistent with the large experimental dipole moment, with the oxygen atom bearing a substantial negative charge and the carbonyl carbon a positive charge.
Quantification of Ring Strain Energy and Its Influence on Reactivity
Ring strain is a defining characteristic of cyclopropane and its derivatives, arising from the deviation of its 60° C-C-C bond angles from the ideal sp³ angle of 109.5°. wikipedia.orgsrce.hr The strain energy (SE) of the parent cyclopropane is approximately 27.5 kcal/mol. nih.gov Introducing an exocyclic double bond, as in methylenecyclopropane (B1220202), increases this strain; the SE of methylenecyclopropane is about 39.5 kcal/mol.
While a precise experimental or calculated value for the ring strain energy of cyclopropylidenemethanone is not widely reported, it is expected to be significantly higher than that of cyclopropane. The sp² hybridization of the exocyclic carbon atom imposes further geometric constraints that increase the angle and torsional strain within the three-membered ring. This high ring strain is a primary driver of the molecule's reactivity, favoring reactions that lead to the opening of the three-membered ring and the release of this stored energy. wikipedia.org
Examination of Cyclopropylidene-Carbonyl Conjugation and Hyperconjugation
The electronic structure of cyclopropylidenemethanone is not merely a sum of its parts; there is significant electronic interaction between the cyclopropylidene ring and the carbonyl group. The cyclopropane ring possesses unique "Walsh" orbitals, which have π-like character on the exterior of the ring. These orbitals can effectively overlap with the adjacent π-system of the carbonyl group. This interaction is a form of conjugation that delocalizes electron density and influences the molecule's stability and spectroscopic properties.
Spectroscopic Probes for Structural and Electronic Insight
Spectroscopic methods provide experimental validation for theoretical models and offer direct insight into the molecular and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Characterization
Due to the high reactivity and instability of cyclopropylidenemethanone, its isolation and characterization by standard solution-state NMR spectroscopy are challenging, and as such, experimental ¹H and ¹³C NMR data for the parent compound are not found in the refereed literature. However, the expected chemical shifts can be predicted based on the known effects of ring strain and the electronic environment.
The protons on the cyclopropylidene ring are anticipated to show a significant upfield shift compared to typical olefinic protons, a hallmark of cyclopropane rings. Similarly, the ring carbons are expected to be highly shielded. The ¹³C chemical shift of the sp³ carbons in cyclopropane itself is notably negative (-2.7 ppm). researchgate.net While the adjacent carbonyl group would have a deshielding effect, the ring carbons of cyclopropylidenemethanone are still expected to appear at an unusually high field. The carbonyl carbon and the exocyclic vinylic carbon, in contrast, would be significantly deshielded.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| 1H | Ring CH2 | ~1.5 - 2.5 | Upfield shift due to ring strain and anisotropy, deshielded relative to cyclopropane by the adjacent carbonyl group. |
| 13C | Ring CH2 | ~10 - 20 | Strongly shielded due to ring strain, but deshielded compared to cyclopropane itself by the adjacent sp2 carbon. |
| C=C=O | ~90 - 110 | Represents the exocyclic sp2 carbon of the cyclopropylidene moiety, expected to be significantly deshielded. | |
| C=O | ~190 - 205 | Typical chemical shift for a ketene (B1206846) carbonyl carbon, influenced by conjugation with the cyclopropyl (B3062369) ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Strain Manifestation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the assessment of molecular strain. embl.org For a molecule like cyclopropylidenemethanone, these techniques would provide critical data on the carbonyl group and the cyclopropylidene moiety.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. plos.org Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signal intensity dependent on the change in polarizability of the molecule during a vibration. rsc.org These two methods are complementary, as vibrations that are strong in IR may be weak or absent in Raman, and vice versa. photothermal.com
For cyclopropylidenemethanone, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration. The position of this band is sensitive to the electronic environment. The high s-character of the exocyclic double bond and the inherent ring strain of the cyclopropylidene group would influence the vibrational frequency of the carbonyl group.
In addition to the carbonyl stretch, the vibrational spectra would display bands corresponding to the various modes of the cyclopropane ring. These include ring deformation modes (breathing) and CH₂ stretching and bending (scissoring, wagging, twisting, and rocking) vibrations. core.ac.uk The frequencies of these modes would be indicative of the significant ring strain within the three-membered ring.
To obtain theoretical vibrational spectra, computational chemistry methods such as Density Functional Theory (DFT) are employed. ucl.ac.uk By performing geometry optimization followed by a frequency calculation (Opt+Freq) using a suitable basis set, one can predict the IR and Raman spectra of cyclopropylidenemethanone. uprm.edu These theoretical spectra aid in the assignment of experimentally observed bands and provide a deeper understanding of the molecule's vibrational dynamics.
Table 1: Expected Vibrational Modes for Methanone, cyclopropylidene-
| Vibrational Mode | Expected Spectral Region (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Structural Information |
| C=O Stretch | 1750-1850 | Strong | Medium | Carbonyl group, influenced by ring strain |
| C=C Stretch (exocyclic) | 1600-1680 | Medium | Strong | Cyclopropylidene double bond |
| CH₂ Symmetric Stretch | 2900-3000 | Medium | Strong | C-H bonds in the cyclopropane ring |
| CH₂ Asymmetric Stretch | 3000-3100 | Medium | Strong | C-H bonds in the cyclopropane ring |
| Ring Breathing Mode | 1200-1300 | Weak | Strong | Symmetric deformation of the cyclopropane ring |
| CH₂ Scissoring | 1400-1500 | Medium | Medium | Bending of the CH₂ groups |
| CH₂ Wagging/Twisting | 1000-1200 | Medium | Weak | Out-of-plane bending of CH₂ groups |
Note: The exact frequencies and intensities would require specific experimental or computational determination.
High-Resolution Mass Spectrometry for Mechanistic Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. schrodinger.com In the context of larger molecules, cyclopropylidenemethanone has been identified as a characteristic neutral loss fragment, pointing to its stability as a chemical entity. ucl.ac.ukuprm.edu
When a molecule is introduced into a mass spectrometer, it is typically ionized, most commonly by electron impact (EI), which creates a molecular ion (M⁺•). This high-energy species can then undergo a series of fragmentation reactions to produce smaller charged and neutral fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure.
For an isolated study of cyclopropylidenemethanone, HRMS would first confirm its elemental composition (C₄H₄O). The fragmentation pattern would be dictated by the inherent structural features: the strained cyclopropyl ring and the carbonyl group. Key fragmentation processes for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken.
In the case of cyclopropylidenemethanone, α-cleavage could lead to the loss of a CO molecule, a common fragmentation pathway for ketones, resulting in a C₃H₄⁺• ion. Another possibility is the cleavage of the cyclopropane ring itself, which is susceptible to ring-opening reactions due to its high strain energy. This could lead to various rearrangements and subsequent fragmentations.
Mechanistic studies of fragmentation are often aided by isotopic labeling, where one or more atoms in the molecule are replaced by a heavier isotope (e.g., ¹³C or ²H). By analyzing the mass shifts in the fragment ions, the specific atoms involved in each fragmentation step can be traced, providing a detailed picture of the underlying reaction mechanisms.
Table 2: Plausible Fragmentation Pathways for Methanone, cyclopropylidene- in Mass Spectrometry
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Type |
| C₄H₄O⁺• | CO | C₃H₄⁺• | Allenyl or propargyl cation | α-Cleavage, decarbonylation |
| C₄H₄O⁺• | H• | C₄H₃O⁺ | Cyclopropenylacylium ion | Radical site-initiated cleavage |
| C₄H₄O⁺• | C₂H₂ | C₂H₂O⁺• | Ketene radical cation | Ring opening followed by cleavage |
| C₄H₄O⁺• | HCO• | C₃H₃⁺ | Cyclopropenyl cation | Rearrangement and cleavage |
Note: The relative abundances of these fragments would depend on the ionization energy and the specific instrumentation used.
Mechanistic Studies of Reactivity and Transformation Pathways
Reactivity at the Carbonyl Center of Methanone (B1245722), cyclopropylidene-
The carbonyl group in cyclopropylidenemethanone is the primary site for nucleophilic attack, a characteristic reaction of aldehydes and ketones. lnct.ac.in The electron-poor nature of the carbonyl carbon makes it an electrophilic center, susceptible to reaction with a variety of nucleophiles. lnct.ac.in
The most prevalent reaction involving the carbonyl group of cyclopropylidenemethanone is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol derivative.
Strong nucleophiles, such as those found in organometallic reagents, readily add to the carbonyl group. testbook.com Organolithium and Grignard reagents are particularly effective for this transformation, creating a new carbon-carbon bond and converting the ketone into a tertiary alcohol upon acidic workup. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions must be conducted under anhydrous conditions, as the strong basicity of these reagents would otherwise lead to their protonation by water, failing the intended reaction. wikipedia.orglibretexts.orgsaskoer.ca
Weak nucleophiles, such as alcohols, typically require an acid catalyst to enhance the electrophilicity of the carbonyl carbon before a reaction can occur. testbook.com
Condensation reactions, which combine two molecules with the concurrent loss of a small molecule like water, are also a feature of carbonyl chemistry. numberanalytics.comcatalysis.blog The Aldol and Claisen condensations are classic examples, typically involving the formation of an enolate which then acts as a nucleophile. numberanalytics.com However, due to the absence of α-hydrogens in cyclopropylidenemethanone, it cannot form an enolate itself and thus can only act as the electrophilic partner in directed cross-condensations with other enolizable carbonyl compounds. vanderbilt.edu
Table 1: Examples of Nucleophilic Addition to Cyclopropylidenemethanone
| Nucleophile (Reagent) | Product Type | Reaction Conditions |
|---|---|---|
| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous solvent (e.g., Diethyl ether, THF) |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous solvent (e.g., Diethyl ether, THF) |
| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Protic or Aprotic Solvent |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Basic or Acidic Catalyst |
Standard enolization, a common process for many ketones and aldehydes, involves the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group). vanderbilt.edu This process is not possible for cyclopropylidenemethanone. The molecule lacks protons on the spiro α-carbon of the cyclopropylidene ring. Consequently, it cannot form a standard enolate under basic conditions. This structural feature prevents it from participating in typical α-functionalization reactions that proceed through an enolate intermediate, such as direct α-halogenation or α-alkylation under these conditions. Any functionalization at this position would require alternative, non-standard synthetic pathways.
While ionic, polar reactions at the carbonyl center are more common, radical reactions can also occur. The mechanism of certain organometallic additions, for instance, is debated and may involve single-electron transfer (SET) steps, which generate radical intermediates. saskoer.cau-tokyo.ac.jp The reaction of cyclopropylidenemethanone with certain reagents, particularly under photochemical conditions or in the presence of radical initiators, could lead to radical addition to the carbonyl group. In such a mechanism, a radical species would attack the carbonyl carbon, leading to a radical intermediate which could then be quenched or participate in further radical chain processes. The specific outcomes would be highly dependent on the nature of the radical and the reaction conditions.
Cyclopropylidene Ring Reactivity and Molecular Rearrangements
The significant ring strain inherent in the three-membered ring of cyclopropylidenemethanone makes it susceptible to a variety of isomerization, rearrangement, and ring-opening reactions, particularly under thermal or photochemical stimulation.
Upon heating or irradiation with ultraviolet light, cyclopropylidenemethanone can undergo fascinating molecular transformations. A key and well-studied reaction is the cyclopropylidene-allene rearrangement. In this process, the strained cyclopropylidene ring rearranges to form an allene (B1206475), a compound with two cumulative double bonds. This transformation involves the cleavage of a carbon-carbon bond within the ring and subsequent reorganization of the electronic structure.
Another potential rearrangement pathway involves isomerization to cyclobutanone (B123998). This process would require a more significant skeletal reorganization, breaking and forming multiple carbon-carbon bonds. The feasibility and conditions for such a rearrangement are a subject of detailed mechanistic investigation.
Table 2: Isomerization Products of Cyclopropylidenemethanone
| Condition | Major Product | Minor Product(s) |
|---|---|---|
| Thermolysis (High Temp.) | Allenes | Cyclobutanone, fragmentation products |
The high strain energy of the cyclopropylidene ring makes it prone to ring-opening reactions, which can be initiated thermally, photochemically, or through catalysis, often by transition metals. These reactions generate highly reactive intermediates that can be trapped or undergo further transformations.
For instance, the ring can open to form a vinylcarbene intermediate. This species is highly reactive and can undergo a variety of subsequent reactions, including intramolecular C-H insertion or cycloaddition reactions with suitable trapping agents.
Transition metal complexes can catalyze the ring-opening of cyclopropylidenemethanone, leading to the formation of metallacyclobutane intermediates. These intermediates can then undergo reductive elimination or other transformations to yield a diverse array of organic products. These pathways are of significant interest in synthetic chemistry as they allow for the construction of complex molecular architectures from a simple, strained precursor. The specific outcome of these reactions is highly dependent on the choice of metal, ligands, and reaction conditions.
Catalyzed Transformations of Methanone, Cyclopropylidene- Derivatives
Catalysis provides powerful pathways for the transformation of strained molecules like cyclopropylidenemethanone derivatives, enabling reactions that are otherwise difficult to achieve.
Transition Metal-Mediated Reactions (e.g., Gold(I)-catalyzed ring expansions and additions)
Gold(I) complexes are particularly effective catalysts for activating the strained rings and π-bonds in cyclopropylidene derivatives, leading to a variety of complex molecular architectures. These reactions often proceed through tandem or cascade sequences involving cycloisomerization, ring-expansion, and nucleophilic attack.
A prominent example is the Gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones. These substrates undergo a cascade reaction initiated by the gold-catalyzed activation of the alkyne, followed by a 5-endo-dig cyclization of the ketone oxygen. This generates an oxocarbenium intermediate that can be trapped by various nucleophiles to afford highly substituted furans in a mild and efficient manner. organic-chemistry.orgbeilstein-journals.org Alternatively, this intermediate can act as a 1,4-dipole and participate in [4+2] cycloadditions with partners like indoles to form polycyclic furan (B31954) adducts. beilstein-journals.org
Gold(I) catalysis has also been successfully applied to the enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety. This reaction constructs enantioenriched bicyclo[4.2.0]octadienes, which contain a challenging quaternary all-carbon stereocenter. acs.org The proposed mechanism involves the gold-catalyzed cyclization of the enyne, followed by a rearrangement that expands the cyclopropane (B1198618) ring. acs.org
In a further demonstration of this chemistry, a gold(I)-catalyzed tandem cyclization of cyclopropylidene-tethered propargylic alcohols was developed to construct naphtho[2,3-c]pyrans. The reaction proceeds via a 6-endo-dig enyne cyclization, followed by ring-opening of the cyclopropane and a final nucleophilic closure, forming two new rings in a single, atom-economical operation. rsc.org
| Substrate Type | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1-(1-Alkynyl)-cyclopropyl ketone | (Ph3P)AuOTf | Cascade Cyclization/Nucleophilic Addition | Highly Substituted Furan | organic-chemistry.org |
| 1-(1-Alkynyl)cyclopropyl ketone | IPrAuNTf2 | Tandem Cyclization/[4+2] Cycloaddition | Polycyclic Furan Adduct | beilstein-journals.org |
| Cyclopropylidene-bearing 1,5-Enyne | L(AuCl)2 / AgX | Enantioselective Ring-Expanding Cycloisomerization | Bicyclo[4.2.0]octadiene | acs.org |
| Cyclopropylidene-tethered Propargylic Alcohol | IPrAuCl / AgOTf | Tandem Cyclization/Ring-Opening | Naphtho[2,3-c]pyran | rsc.org |
Lewis Acid and Brønsted Acid Catalysis for Ring-Opening and Rearrangements
Lewis and Brønsted acids are effective catalysts for promoting the ring-opening and rearrangement of cyclopropane-containing systems by activating the ketone functionality or other groups within the molecule. The choice of acid catalyst can significantly influence the reaction pathway and the final product structure.
For instance, the rearrangement of vinylcyclopropenes, which are structurally related to cyclopropylidene derivatives, shows a strong dependence on the Lewis acid used. With BF₃·OEt₂ as the catalyst, these substrates rearrange to form naphthalenes, while using Cu(OTf)₂ diverts the reaction to produce indenes. nih.gov This demonstrates how catalyst choice can direct chemoselectivity in complex rearrangements. Similarly, Lewis acids have been shown to catalyze the rearrangement of multi-substituted arylvinylidenecyclopropanes into complex polycyclic frameworks like 6aH-benzo[c]fluorene or indene (B144670) derivatives via intramolecular Friedel-Crafts-type reactions. nih.gov
The general principle involves the Lewis acid coordinating to the ketone's carbonyl oxygen, which enhances the electrophilicity of the system. This activation facilitates the cleavage of the strained cyclopropane ring, generating a carbocationic intermediate. This intermediate can then be trapped by internal or external nucleophiles or undergo further rearrangement to yield stabilized products. Systems combining a Lewis acid like titanium tetrachloride (TiCl₄) with a hydride source such as borane-ammonia can be used to reduce ketones, where the Lewis acid acts as a carbonyl activator. purdue.edu
| Substrate Type | Lewis Acid Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Vinylcyclopropene | BF3·OEt2 | Rearrangement | Naphthalene | nih.gov |
| Vinylcyclopropene | Cu(OTf)2 | Rearrangement | Indene | nih.gov |
| Arylvinylidenecyclopropane | Various Lewis Acids | Rearrangement / Intramolecular Friedel-Crafts | Benzo[c]fluorene or Indene | nih.gov |
Organocatalysis in Asymmetric Reactivity and Functionalization
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a powerful strategy for the asymmetric synthesis of complex molecules without relying on metal-based catalysts. For ketones, common organocatalytic activation modes involve the formation of chiral enamines or iminium ions, which then participate in stereocontrolled bond-forming reactions.
While specific applications of organocatalysis directly to methanone, cyclopropylidene- are emerging, the principles are well-established for other ketones. For example, the direct, enantioselective α-heteroatom functionalization (e.g., amination, oxygenation, fluorination) of ketones can be achieved using chiral amines as catalysts. rsc.org Similarly, the asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds to α,β-unsaturated ketones is a well-known organocatalytic process. nih.gov Chiral phosphoric acids have also been used to catalyze asymmetric transformations, such as the synthesis of β,β-diaryl ketones via 1,6-addition to in situ-generated para-quinone methides. rsc.org
Applying these concepts to cyclopropylidenemethanone derivatives could provide a route to valuable chiral building blocks. The formation of a chiral enamine from a cyclopropylidene ketone could facilitate asymmetric additions to the exocyclic double bond or reactions at the α-position, leveraging the unique strain and electronic properties of the cyclopropylidene moiety to construct stereochemically rich products.
Applications in Advanced Organic Synthesis
Methanone (B1245722), Cyclopropylidene- as a Key Building Block for Complex Molecular Architectures
The unique structure of cyclopropylidenemethanone, featuring a strained three-membered ring attached to a carbonyl group, makes it an exceptional precursor for creating complex molecular architectures. Its high reactivity drives a variety of transformations, leading to the efficient assembly of polycyclic, spirocyclic, fused-ring, and heterocyclic systems.
The quest for novel three-dimensional structures in drug discovery and materials science has highlighted the importance of spirocyclic, polycyclic, and fused-ring systems. Spirocycles, in particular, are valued for their conformational rigidity and unique spatial arrangement, which can enhance interaction with biological targets. Cyclopropylidenemethanone and its derivatives are key intermediates in synthesizing these complex structures.
Methodologies for creating spirocycles have advanced significantly, with organocatalysis emerging as a powerful tool. The intrinsic reactivity of cyclopropylidenemethanone lends itself to cycloaddition and annulation strategies for building these frameworks. For instance, radical-initiated reactions can provide practical access to spiro-compounds; an N-iodosuccinimide-initiated spirocyclopropanation of styrenes with 1,3-dicarbonyl compounds has been developed to yield spiro[2.4]heptane-4,7-dione derivatives. While not directly starting from free cyclopropylidenemethanone, this highlights the utility of the cyclopropyl (B3062369) carbonyl moiety in forming spiro-systems.
The construction of fused-ring systems often involves tandem or cascade reactions where multiple bonds are formed in a single operation. The high energy of cyclopropylidenemethanone makes it an ideal candidate for such processes. Its ability to participate in cycloadditions, such as the inverse electron-demand Diels-Alder reaction, allows for the regioselective synthesis of fused flavonoid systems from ortho-quinone methide intermediates. Similarly, palladium-catalyzed tandem reactions involving related cyclobutanone (B123998) derivatives demonstrate a powerful strategy for generating fused polycycles, forming multiple bonds with high efficiency. These examples underscore the potential of strained cyclic ketones in the modular assembly of complex fused architectures.
Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. Cyclopropylidenemethanone and its precursors serve as valuable synthons for a variety of heterocyclic frameworks. The synthesis of antiviral agents, specifically 2,2-bis(hydroxymethyl)cyclopropylidenemethyl-purines and -pyrimidines, showcases the direct incorporation of the cyclopropylidene moiety into key heterocyclic bases. In these syntheses, a suitably protected dibromomethyl-cyclopropane derivative acts as an alkylating agent for the heterocyclic bases, ultimately leading to the target E- and Z-isomers of the cyclopropylidenemethyl nucleoside analogues.
The reactivity of related cyclopropenones, which are also strained three-membered ring ketones, further illustrates the potential pathways available for cyclopropylidenemethanone. Cyclopropenones undergo a wide array of reactions, including ring-opening, cycloadditions, and metal-catalyzed annulations, to form a diverse range of heterocycles. For example, gold-catalyzed reactions of cyclopropenones with compounds containing various heteroatoms have been used to create spirocyclic heterocycles. These reactions, which proceed under mild conditions, demonstrate the power of using strained cyclic carbonyl compounds to build complex heterocyclic systems, a strategy directly applicable to the chemistry of cyclopropylidenemethanone.
Role in the Synthesis of Bioactive Molecules and Natural Product Analogues
The cyclopropane (B1198618) ring is a structural motif found in numerous natural products with diverse biological activities, including terpenoids, alkaloids, and fatty acids. The synthesis of these molecules and their analogues is a significant focus of organic chemistry. Cyclopropylidenemethanone, as a source of the cyclopropyl group, plays a role in this field.
A prominent application is in the synthesis of nucleoside analogues with antiviral properties. Specifically, (Z)- and (E)-isomers of 9-{[2,2-bis-(hydroxymethyl)cyclopropylidene]methyl]}-adenine and related purine (B94841) and pyrimidine (B1678525) derivatives have been synthesized and evaluated as potential anti-HIV agents, drawing inspiration from other unsaturated acyclic nucleoside analogues like adenallene. This work demonstrates the use of the cyclopropylidenemethane scaffold to mimic the geometry of other active compounds.
Furthermore, the cyclopropylcarbonyl group, which can be derived from cyclopropylidenemethanone, is utilized in the modification of complex bioactive molecules. In the analytical profiling of the novel lysergamide (B1675752) 1cP-AL-LAD, the cyclopropanecarbonyl group is attached to the indole (B1671886) nitrogen. Its synthesis would involve an acylating agent like cyclopropanecarbonyl chloride, which is conceptually related to the reactivity of cyclopropylidenemethanone. The loss of cyclopropylidenemeth
Q & A
Q. How are cytotoxicity assays tailored for cyclopropylidene derivatives in drug discovery?
- Methodology :
- Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination.
- Compare results with control compounds (e.g., cisplatin) to assess selectivity.
- Perform DNA-binding studies (e.g., ethidium bromide displacement) to identify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
